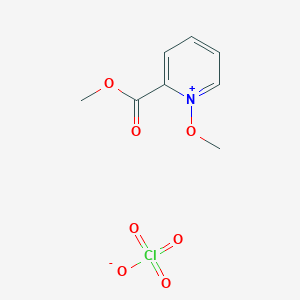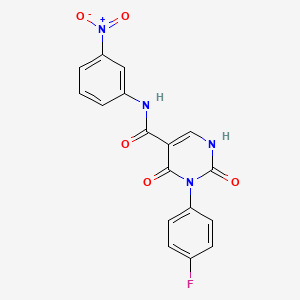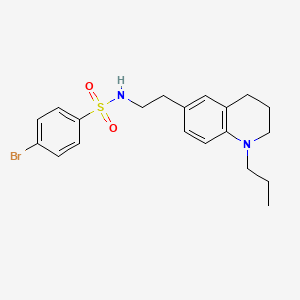![molecular formula C20H18N2O4S B2487982 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899963-74-7](/img/structure/B2487982.png)
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals that have garnered attention for their unique structural features and potential biological activities. The synthesis and analysis of such molecules provide insights into their chemical behaviors and applications in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of structurally related compounds often involves multi-step chemical reactions, starting from simple precursors to obtain complex molecules. For instance, compounds with benzodioxine and thiazole components can be synthesized through a series of reactions including etherification, oximation, and Beckmann rearrangement, among others (Gabriele et al., 2006). Such synthetic routes are crucial for the development of molecules with desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using various analytical techniques, including NMR, IR, MS, and X-ray crystallography. These techniques provide detailed information on the molecule's framework, the spatial arrangement of atoms, and the presence of specific functional groups, offering insights into the compound's reactivity and interaction with biological targets (Kranjc et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzodioxine and thiazole components can lead to a variety of products, depending on the reaction conditions and the reagents used. These reactions may include nucleophilic substitutions, electrophilic additions, and cycloadditions, which are pivotal for modifying the molecule's structure and enhancing its biological activity (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's stability, formulation potential, and suitability for specific applications. Detailed analysis of the crystal structure through X-ray diffraction provides valuable data on molecular conformation and packing in the solid state (Chakraborty et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are critical for understanding the compound's behavior in chemical and biological systems. Studies on related molecules have shown that the presence of specific functional groups significantly impacts these properties, influencing their potential use in drug development and material science (Mohamed, 2021).
Scientific Research Applications
Antitumor Activity
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and related compounds have been explored for their antitumor properties. A study by Ostapiuk et al. (2017) synthesized a series of similar compounds, investigating their potential as antitumor agents. The research found that some derivatives exhibited significant antitumor effects, highlighting the potential of these compounds in cancer research (Ostapiuk et al., 2017).
Antibacterial and Antifungal Properties
Research into thiazole derivatives, which include compounds similar to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, has shown promising antibacterial and antifungal properties. For example, a study by Narayana et al. (2004) synthesized new thiazole derivatives and tested their efficacy against various bacterial and fungal strains, revealing notable antimicrobial activity (Narayana et al., 2004).
Anti-Inflammatory and Analgesic Effects
Another research direction involves exploring the anti-inflammatory and analgesic potential of compounds structurally related to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. A study by Abu‐Hashem et al. (2020) focused on synthesizing novel benzodifuranyl and related compounds, testing them for COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. The results indicated significant inhibitory and analgesic properties, suggesting the relevance of these compounds in pain and inflammation management (Abu‐Hashem et al., 2020).
Serotonin-3 Receptor Antagonism
Compounds within the same chemical family have been studied for their potential as serotonin-3 receptor antagonists. Kuroita et al. (1996) synthesized a series of benzoxazine carboxamide derivatives, including compounds structurally similar to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and evaluated their serotonin-3 receptor binding affinity. This study suggests the potential application of these compounds in neuroscience, particularly in the study of serotonin-related mechanisms (Kuroita et al., 1996).
properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-24-15-7-8-18-16(11-15)21-20(27-18)22(12-14-5-3-2-4-6-14)19(23)17-13-25-9-10-26-17/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEPOYGGOPOMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)


![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)